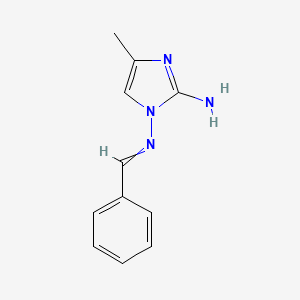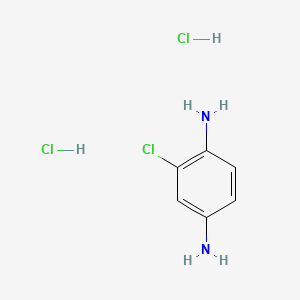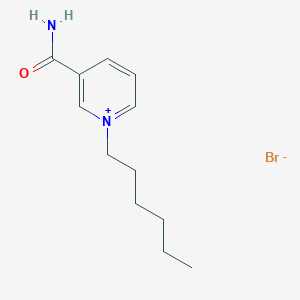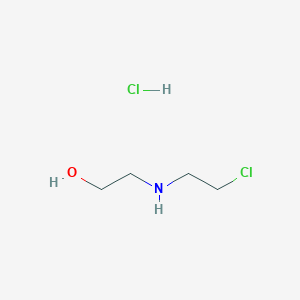![molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5](/img/structure/B1358569.png)
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is an organic compound with a complex structure that includes both amine and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves multiple steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropanol.
Ether Formation: The first step involves the reaction of benzylamine with 3-chloropropanol under basic conditions to form 3-(benzylamino)propoxybenzene.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the dimethylamino group.
Final Product: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides.
Reduction: Reduction reactions can convert the amine groups to their corresponding amines or even to hydrocarbons under strong reducing conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Various substituted benzylamines and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is used as an intermediate for the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating diverse chemical structures.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage provides flexibility to the molecule. These interactions can influence the compound’s binding to enzymes, receptors, or other biological macromolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propoxybenzene: Lacks the N-methylbenzylamine group, making it less versatile in certain reactions.
N,N-Dimethylbenzylamine:
3-(Dimethylamino)propylamine: Similar in structure but lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHICGCLWFLBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640316 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-03-5 |
Source


|
| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



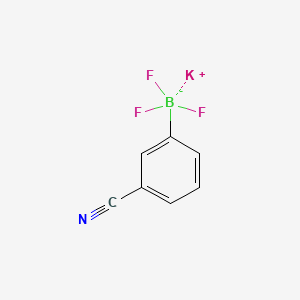

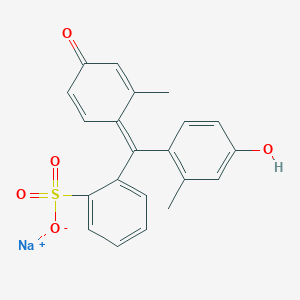
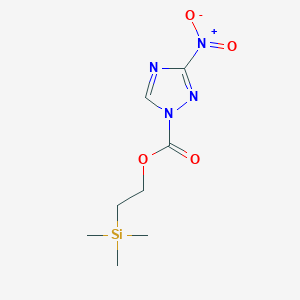

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)
